
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene is a specialized organic compound characterized by its unique structure, which includes a nitrobenzene ring substituted with a chlorinated and fluorinated butyl group
Méthodes De Préparation
The synthesis of 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the nitration of benzene to form nitrobenzene.
- Subsequent steps include the introduction of the chlorinated and fluorinated butyl group through a series of substitution reactions.
- Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
-
Industrial Production Methods
- Industrial production may involve continuous flow reactors to ensure consistent quality and scalability.
- Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated and fluorinated butyl group can undergo nucleophilic substitution reactions.
-
Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate.
- Reducing agents like hydrogen gas and palladium on carbon.
- Nucleophiles for substitution reactions, such as sodium methoxide.
-
Major Products
- Oxidation products include nitro derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene has several scientific research applications:
-
Chemistry
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for potential biological activity, including antimicrobial properties.
-
Medicine
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
-
Industry
- Utilized in the production of specialized materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene involves its interaction with molecular targets:
-
Molecular Targets
- The nitro group can interact with enzymes and proteins, potentially inhibiting their function.
- The chlorinated and fluorinated butyl group can enhance the compound’s lipophilicity, affecting its distribution within biological systems.
-
Pathways Involved
- The compound may interfere with metabolic pathways, leading to its potential use as a therapeutic agent.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene can be compared with other similar compounds:
-
Similar Compounds
- 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-2-nitrobenzene.
- 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-4-nitrobenzene.
-
Uniqueness
- The specific positioning of the nitro group and the chlorinated and fluorinated butyl group in this compound imparts unique chemical and physical properties.
- These properties may result in different reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
93620-85-0 |
|---|---|
Formule moléculaire |
C10H4ClF8NO2 |
Poids moléculaire |
357.58 g/mol |
Nom IUPAC |
1-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene |
InChI |
InChI=1S/C10H4ClF8NO2/c11-10(18,19)9(16,17)8(14,15)7(12,13)5-2-1-3-6(4-5)20(21)22/h1-4H |
Clé InChI |
ZIAQNFIUXSJGLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)
![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
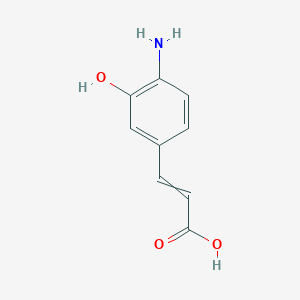
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
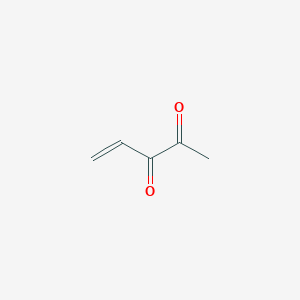
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
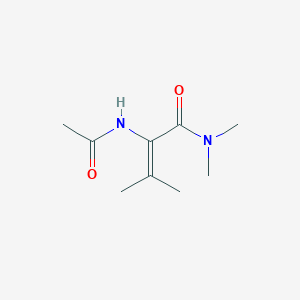
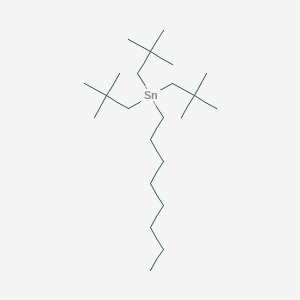
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)

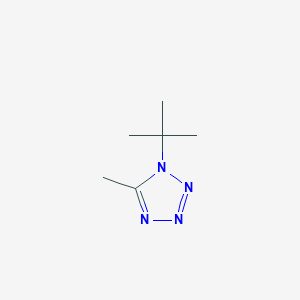
![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
